molecular formula C19H28Cl2N2O2 B2544682 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride CAS No. 1185060-09-6

2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride

Cat. No.: B2544682
CAS No.: 1185060-09-6
M. Wt: 387.35
InChI Key: ZZTYFPPUMLORIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multi-step organic reactions starting from commercially available starting materials. Key steps may include halogenation, amination, hydrolysis, and various coupling reactions under controlled conditions.

Industrial Production Methods: Industrial synthesis often leverages scalable processes involving high-yield reactions with efficient purification techniques like crystallization or chromatography. Stringent quality control ensures the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can undergo oxidation reactions forming corresponding carbonyl compounds.

  • Reduction: : Reduction might yield different aliphatic amines.

  • Substitution: : Undergoes substitution reactions where functional groups might be replaced.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.

  • Reduction: : Employs reducing agents such as LiAlH4 or NaBH4.

  • Substitution: : Involves nucleophiles or electrophiles under appropriate conditions (acidic, basic, or catalytic environments).

Major Products Formed:
  • Oxidation Products: : Ketones, aldehydes.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Substituted derivatives depending on the reacting species.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.

Biology: Potential bioactive molecule for studying cell signaling pathways due to its structure.

Medicine: Investigated for therapeutic applications in treating neurological disorders or as part of drug delivery systems.

Industry: Utilized in producing specialty chemicals or materials with advanced properties.

Mechanism of Action

The compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. This could involve binding to active sites or altering conformations, impacting cellular signaling pathways and resulting in various biochemical effects.

Comparison with Similar Compounds

Uniqueness:

  • Unique due to the presence of the carbazole ring system combined with a chlorinated aliphatic chain.

  • Structural complexity offers diverse reactivity compared to simpler analogs.

List of Similar Compounds:
  • 8-chloro-3,4-dihydrocarbazole derivatives.

  • Analogous beta-blockers with similar pharmacophoric elements.

  • Hydroxypropyl amines with different substituents.

Properties

IUPAC Name

2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2.ClH/c1-2-13(12-23)21-10-14(24)11-22-18-9-4-3-6-15(18)16-7-5-8-17(20)19(16)22;/h5,7-8,13-14,21,23-24H,2-4,6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYFPPUMLORIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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